
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, also known as EMDO, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. EMDO belongs to the class of pyranones and is a derivative of coumarin. It has been studied for its various biochemical and physiological effects, making it a promising candidate for future research.
Mechanism Of Action
The exact mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has also been found to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have anti-viral effects by inhibiting the replication of viruses such as HIV and herpes simplex virus.
Advantages And Limitations For Lab Experiments
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Future Directions
There are several future directions for research on 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one. One potential area of research is the development of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one, which could lead to a better understanding of its effects on different biological systems. Additionally, further research could be done to investigate the potential side effects of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one and to optimize its synthesis for use in large-scale production.
Synthesis Methods
The synthesis of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin with ethyl acetoacetate, followed by the addition of methyl iodide and sodium ethoxide. This is then subjected to a series of reactions, resulting in the formation of 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one.
Scientific Research Applications
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus, making it a potential treatment for viral infections.
properties
CAS RN |
122800-87-7 |
|---|---|
Product Name |
5-Ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-ethoxy-2-methoxy-3,3-dimethyl-2H-pyran-6-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-7-6-10(2,3)9(12-4)14-8(7)11/h6,9H,5H2,1-4H3 |
InChI Key |
TYVFMXAHCAEEPF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(C(OC1=O)OC)(C)C |
Canonical SMILES |
CCOC1=CC(C(OC1=O)OC)(C)C |
synonyms |
2H-Pyran-2-one,3-ethoxy-5,6-dihydro-6-methoxy-5,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



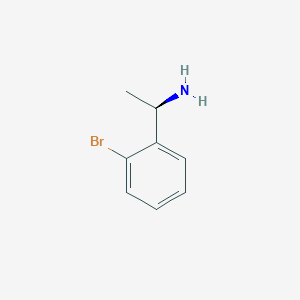
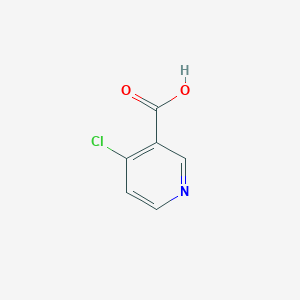
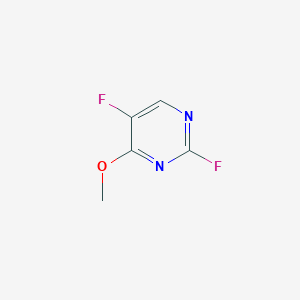
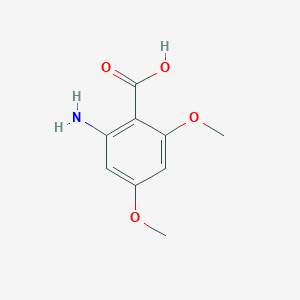
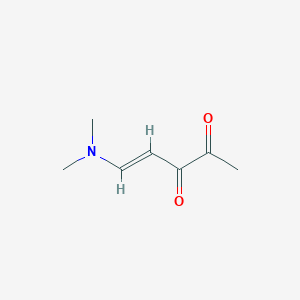
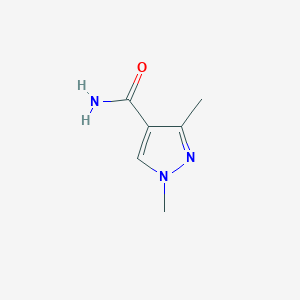
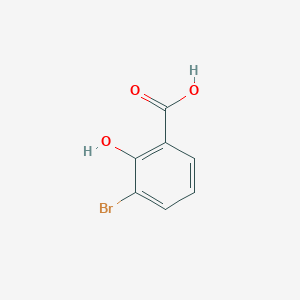
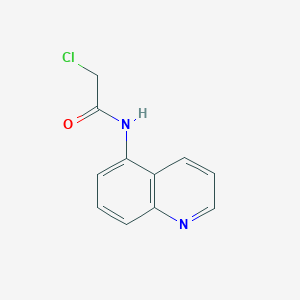
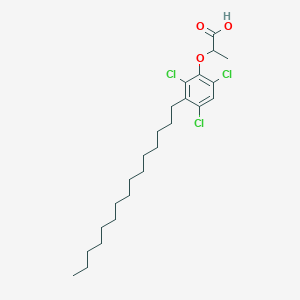
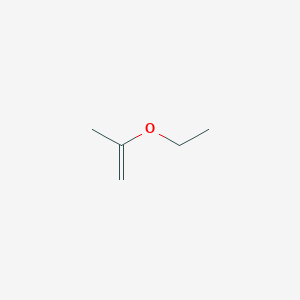
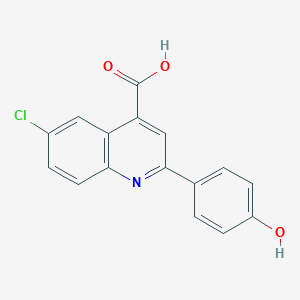
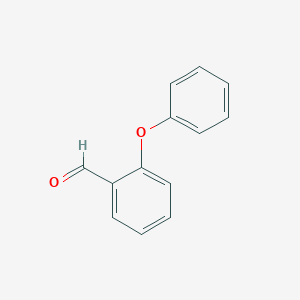
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)